3-(Pyrrolidin-1-ylmethyl)benzaldehyde
Overview
Description
3-(Pyrrolidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C12H15NO. It consists of a benzaldehyde moiety substituted with a pyrrolidin-1-ylmethyl group at the third position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with targets in a variety of ways, including hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The compound’s molecular weight (18925 g/mol ) suggests that it could potentially be absorbed and distributed in the body.
Biochemical Analysis
Biochemical Properties
3-(Pyrrolidin-1-ylmethyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. The exact mechanism of action often depends on the specific biomolecule it interacts with .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cell signaling. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that can be excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may bind to albumin in the bloodstream, facilitating its transport to various tissues. The distribution pattern of the compound can significantly impact its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of the compound can determine its specific effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Pyrrolidin-1-ylmethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 3-(Pyrrolidin-1-ylmethyl)benzoic acid.
Reduction: 3-(Pyrrolidin-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the electrophile used.
Scientific Research Applications
3-(Pyrrolidin-1-ylmethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various materials.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-ylmethyl)benzoic acid: An oxidized derivative of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde.
3-(Pyrrolidin-1-ylmethyl)benzyl alcohol: A reduced derivative of this compound.
4-(Pyrrolidin-1-ylmethyl)benzaldehyde: A positional isomer with the pyrrolidin-1-ylmethyl group at the fourth position.
Uniqueness
This compound is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. The position of the pyrrolidin-1-ylmethyl group on the benzaldehyde ring also influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-5-3-4-11(8-12)9-13-6-1-2-7-13/h3-5,8,10H,1-2,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOLQHPKIDQEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594622 | |
Record name | 3-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-42-0 | |
Record name | 3-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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